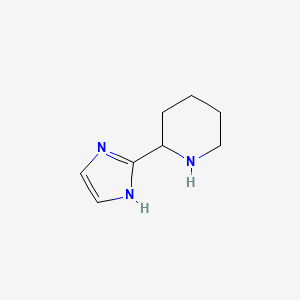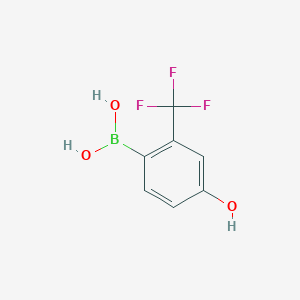
4-Hydroxy-2-(trifluoromethyl)phenylboronic acid
Übersicht
Beschreibung
4-Hydroxy-2-(trifluoromethyl)phenylboronic acid is a useful research compound. Its molecular formula is C7H6BF3O3 and its molecular weight is 205.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Catalysis in Organic Synthesis
4-Hydroxy-2-(trifluoromethyl)phenylboronic acid plays a role in catalysis within organic synthesis. For instance, similar compounds like 2,4-Bis(trifluoromethyl)phenylboronic acid have been shown to be highly effective catalysts for dehydrative amidation between carboxylic acids and amines, which is significant for alpha-dipeptide synthesis (Wang, Lu, & Ishihara, 2018).
Supramolecular Chemistry
In supramolecular chemistry, phenylboronic acids, including derivatives like this compound, have been utilized for designing and synthesizing supramolecular assemblies. These assemblies are formed due to hydrogen bonding, which is crucial in various chemical processes (Pedireddi & Seethalekshmi, 2004).
Nanotechnology and Drug Delivery
In nanotechnology and drug delivery, phenylboronic acids are used for the synthesis of hybrid nanoassemblies. These nanoassemblies can be responsive to glucose levels, making them promising for controlled drug delivery and glucose sensing applications. This is demonstrated by studies on the coassembly behavior of block copolymers with amphiphilic phenylboronic acids (Matuszewska et al., 2015).
Carbohydrate Chemistry
Phenylboronic acids are significant in carbohydrate chemistry, where they condense with diols to form cyclic esters. These esters are utilized in the synthesis of specifically substituted or oxidized sugar derivatives. This property is beneficial for the isolation of compounds from mixtures and for the synthesis of specific carbohydrate compounds (Ferrier, 1972).
Optical Modulation and Sensing
Phenylboronic acids, including derivatives like this compound, are used in the optical modulation of materials like carbon nanotubes. This application is crucial for saccharide recognition, offering potential in various sensing technologies (Mu et al., 2012).
Biomaterials and Hydrogels
In the field of biomaterials, phenylboronic acids are key components in creating intelligent hydrogels. These hydrogels exhibit pH and glucose-responsive behaviors, making them suitable for applications in drug delivery systems and biomedical devices (Peng et al., 2018).
Photodynamic Therapy and Imaging
Phenylboronic acid functionalized materials have been used for in situ two-photon imaging of cell surface saccharides and photodynamic therapy. This application is significant in cancer diagnostics and therapeutics (Li & Liu, 2021).
Safety and Hazards
The safety information for 4-Hydroxy-2-(trifluoromethyl)phenylboronic acid indicates that it is classified under GHS07. The hazard statements include H315, H319, and H335, suggesting that it may cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding dust formation, contact with skin, eyes, or clothing, and ingestion or inhalation .
Wirkmechanismus
Target of Action
The primary target of 4-Hydroxy-2-(trifluoromethyl)phenylboronic acid is the Suzuki-Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon-carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The affected pathway is the SM cross-coupling reaction pathway . The downstream effects of this pathway involve the formation of carbon-carbon bonds, which are crucial in the synthesis of various organic compounds .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds through the SM cross-coupling reaction . This enables the synthesis of a wide range of organic compounds, contributing to various areas of research and industrial applications .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at 2-8°C for optimal stability . Furthermore, the SM cross-coupling reaction conditions, such as the presence of a palladium catalyst and a base, also play a crucial role in the compound’s action .
Eigenschaften
IUPAC Name |
[4-hydroxy-2-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BF3O3/c9-7(10,11)5-3-4(12)1-2-6(5)8(13)14/h1-3,12-14H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHKOVSRFDDLIFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)O)C(F)(F)F)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BF3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00660502 | |
| Record name | [4-Hydroxy-2-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00660502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
943918-05-6 | |
| Record name | [4-Hydroxy-2-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00660502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Hydroxy-2-(trifluoromethyl)phenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


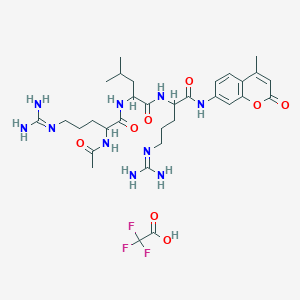


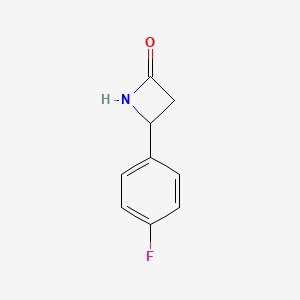
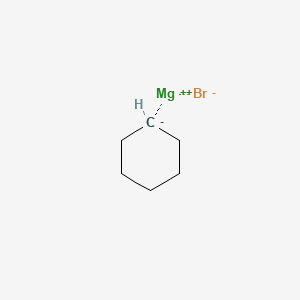

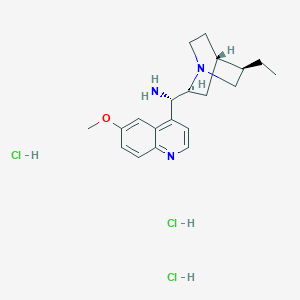
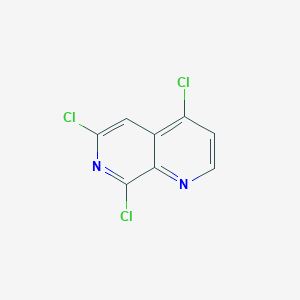
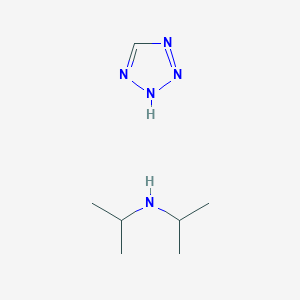
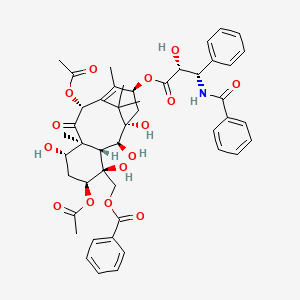
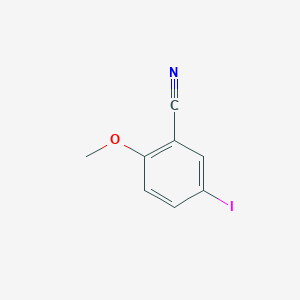
![4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-C]pyridin-3-amine](/img/structure/B3030623.png)
![2-[2-(Methylsulfonyl)phenyl]ethylamine](/img/structure/B3030624.png)
